molecular formula C11H12O2 B073159 3'-Allyl-4'-hydroxyacetophenone CAS No. 1132-05-4

3'-Allyl-4'-hydroxyacetophenone

Cat. No. B073159
CAS RN: 1132-05-4
M. Wt: 176.21 g/mol
InChI Key: XVTCWUFLNLZPEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxyacetophenone derivatives, including compounds similar to 3'-Allyl-4'-hydroxyacetophenone, often involves multistep organic reactions. For instance, the synthesis of 4-Chloro-2-hydroxyacetophenone from 3-aminophenol entails acetylation, methylation, and Fries rearrangement processes (Teng Da-wei, 2011). These methodologies could be adapted for the synthesis of 3'-Allyl-4'-hydroxyacetophenone by altering the starting materials and reaction conditions to introduce the allyl group appropriately.

Molecular Structure Analysis

The molecular structure of hydroxyacetophenone derivatives has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT) calculations. For example, a study on 3-(2,3-dihydroxy-isopentyl)-4-hydroxyacetophenone revealed detailed insights into its crystal structure and intermolecular interactions, showcasing the significant role of hydrogen bonding and weak non-covalent interactions in dictating molecular assembly (Diego M. Gil et al., 2020). Similar approaches can be applied to 3'-Allyl-4'-hydroxyacetophenone to understand its structural characteristics.

Chemical Reactions and Properties

The chemical reactivity of hydroxyacetophenone derivatives often involves their functional groups. For instance, the hydroxy group can participate in hydrogen bonding and other reactions typical of phenols, while the acetophenone moiety can undergo various organic transformations, such as oxidation and condensation reactions. Studies on derivatives like 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone provide insights into the vibrational properties and potential reactivity based on DFT and experimental analyses (E. Lizarraga et al., 2012).

Scientific Research Applications

Catalysis and Organic Synthesis

Research has demonstrated the utility of hydroxyacetophenone derivatives in catalysis and organic synthesis. For instance, oxime-derived palladacycles, related to 4-hydroxyacetophenone, have been shown to catalyze the Mizoroki–Heck reaction of allyl alcohols with aryl iodides, bromides, and chlorides in aqueous and organic solvents, leading to the synthesis of important β-arylated carbonyl compounds (Alacid & Nájera, 2007). This suggests that 3'-Allyl-4'-hydroxyacetophenone could potentially be employed in similar catalytic processes to synthesize a wide range of valuable organic molecules.

Pyrolysis Studies

Hydroxyacetophenones have been studied in the context of pyrolysis, where their thermal decomposition processes in the gas phase were characterized. These studies offer insights into the stability and reactivity of hydroxyacetophenone derivatives under high temperatures, which is relevant for their application in materials science and the development of thermally stable compounds (Monascal et al., 2017).

Pharmaceutical Applications

Derivatives of hydroxyacetophenone, including 4-allyl-substituted compounds, have been synthesized and evaluated for their biological activities. For example, anti-ulcer activity has been investigated for certain derivatives, indicating the potential pharmaceutical applications of these compounds (Georgiyants et al., 2014). This suggests that 3'-Allyl-4'-hydroxyacetophenone could be explored for similar medicinal properties.

Material Science

The study of hydroxyacetophenone derivatives in material science, particularly in the growth of crystals and their characterization, demonstrates their potential application in the development of new materials with specific optical properties. For example, the growth and characterization of undoped and doped 4-hydroxyacetophenone crystals have been explored for enhancing nonlinear optical (NLO) properties (Chenthamarai et al., 2001).

Safety And Hazards

3’-Allyl-4’-hydroxyacetophenone is classified as causing serious eye damage (Category 1, H318) . Protective measures such as wearing protective gloves, protective clothing, and eye/face protection are recommended when handling this compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(4-hydroxy-3-prop-2-enylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTCWUFLNLZPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293476
Record name 3'-Allyl-4'-hydroxyacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Allyl-4'-hydroxyacetophenone

CAS RN

1132-05-4
Record name 3'-Allyl-4'-hydroxyacetophenone
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Record name 3'-Allyl-4'-hydroxyacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Allyl-4'-hydroxyacetophenone
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Synthesis routes and methods

Procedure details

A solution of 4′-allyloxyacetophenone (6.0 g, 34.1 mmol) in 10 mL xylene is introduced into a thick walled pyrex tube, which is sealed with a teflon cap. After heating to 230° for 5 hours, the solution is cooled to 0°. The precipitated white solid is filtered and the solid is washed with cold toluene and hexane to yield 3′-allyl-4′-hydroxyacetophenone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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